Home > Products > Screening Compounds P130990 > (4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone -

(4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Catalog Number: EVT-5427062
CAS Number:
Molecular Formula: C20H22ClN5O
Molecular Weight: 383.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []

Hu7691

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that demonstrates a reduced risk of cutaneous toxicity compared to other Akt inhibitors. [] It exhibits low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] Hu7691 received approval for an Investigational New Drug (IND) application from the National Medical Products Administration (NMPA) []. Additionally, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of Hu7691 in dog plasma. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound is a heterocycle synthesized via the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. [] Its structure was confirmed through X-ray diffraction and spectral analyses. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

    • Compound Description: NTRC-739 (7b) is a selective nonpeptide neurotensin receptor type 2 (NTS2) compound. [] It was discovered through examining analogues of SR48692 (5a) using a FLIPR calcium assay in CHO cells stably expressing rat NTS2. []

    2-{[5-Amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one

    • Compound Description: This compound is an O-alkylated sulfonylpyrazolone. [] It features an intramolecular hydrogen bond between the NH2 group and a sulfonyl oxygen atom, as well as a three-centre system involving the NH2 group and two oxygen atoms of the side chain at C3, leading to the formation of a ribbon structure. []

    4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One

    • Compound Description: This compound series contains a sulfonamide functionality united with a 2-Azitidinone (Azitidin-2-one or β-lactam) group. [] Synthesized derivatives exhibited antibacterial activity, with compounds 5f, 5l, 5n, and 5r showing greater activity compared to the standard drug streptomycin. [] Compounds 5c, 5f, 5l, 5o, and 5r displayed moderate to good antioxidant properties based on the DPPH radical scavenging assay. []

    2-Chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde

    • Compound Description: This compound serves as a key intermediate in the synthesis of herbicides. [] It is prepared through the oxidation of 4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole. []

    (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid

    • Compound Description: (R)-14c is a potent nonsteroidal mineralocorticoid receptor (MR) antagonist. [] It displays high selectivity for MR over other nuclear hormone receptors, including the progesterone receptor (PR). [] It demonstrates good solubility and pharmacokinetic properties suitable for oral administration. [] In vivo studies using rats have shown that (R)-14c significantly increases the urinary Na+/K+ ratio, indicating its MR antagonist activity. []

    (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    • Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It displays nanomolar inhibition of MET kinase activity and demonstrates favorable preclinical pharmacokinetics. [] In vivo studies show that AMG 337 significantly inhibits MET phosphorylation in mice and demonstrates robust tumor growth inhibition in a MET-dependent mouse efficacy model. []

    N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Hydrochloride

    • Compound Description: This compound is a crystalline hydrochloride salt of an improved AKT inhibitor. [, ]

    2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

    • Compound Description: NTRC-844 (8) is identified as the first high-affinity, selective antagonist for the rat neurotensin receptor type 2 (NTS2) that is active in vivo. [] Further research suggests that calcium mobilization might not be the primary signaling pathway involved in NTS2-mediated analgesia, as assessed by the thermal tail-flick model. []

    4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

      5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

      • Compound Description: AZD1480 (9e) is a potent Jak2 inhibitor currently under evaluation in Phase I clinical trials for the treatment of myeloproliferative neoplasms (MPNs). [] It exhibits potent inhibition of signaling and proliferation in Jak2 V617F cell lines in vitro. [] Additionally, AZD1480 shows in vivo efficacy in a TEL-Jak2 model and demonstrates excellent physical properties and preclinical pharmacokinetics. []

      2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

      • Compound Description: This compound contains two pyrazole rings within its structure. [] The dihedral angles between these rings vary slightly between the two molecules present in the asymmetric unit of the crystal structure. [] Intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl group of another molecule leads to the formation of chains along the c axis in the crystal structure. []

      4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

      • Compound Description: The title compound features a central pyrazole ring with a distinct envelope conformation. [] Various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions, contribute to the formation of a three-dimensional network in the crystal structure. []

      4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

      • Compound Description: [11C]MG2-1812 (5i) is a promising positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 2 (mGlu2). [, ] It exhibits high potency and selectivity for mGlu2 and possesses favorable lipophilicity. [, ] Radiolabeling with carbon-11 ([11C]) yields [11C]5i, which is produced with high radiochemical yield and molar activity. [, ] In vitro autoradiography demonstrates heterogeneous distribution of [11C]5i in rat brain tissue sections. [, ] PET studies using [11C]5i in rats have confirmed its specific binding to mGlu2 in the brain. [, ]

      (Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate

      • Compound Description: The title compound features a significant twist around the C=C bond, as evidenced by the dihedral angle between the planes defined by the atoms connected to the double bond. []

      (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

      • Compound Description: The crystal structure of this compound reveals a dihedral angle of 30.78° between the aromatic rings. []

      3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

      • Compound Description: This compound features a triazole ring connected to a 1,3,4-thiadiazole ring with a dihedral angle of 3°. [] The torsion angle between the 1,3,4-thiadiazole ring and the pyrazole ring is 134.0°. [] It exhibits an E stereochemistry, as confirmed by single-crystal X-ray diffraction. []

      tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

      • Compound Description: This compound features a 1-methyl-1H-pyrazol-5-yl substituent attached to a piperidine ring. [] The dihedral angle between the plane of the pyrazole ring and the approximate mirror plane of the piperidine ring is 33.4°. []

      tert-Butyl 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

      • Compound Description: This pyrazole derivative features two benzene rings twisted out of the plane of the central pyrazole ring. [] A piperazine ring, adopting a chair conformation, connects to the pyrazole ring through a carbonyl spacer. [] Intermolecular C—H⋯O interactions contribute to the formation of a supramolecular chain along the c axis in the crystal structure. []

      4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

      • Compound Description: This compound features a piperazine ring in a chair conformation, with the attached pyrazole and cyanophenyl rings forming specific dihedral angles. [] Intermolecular hydrogen bonds (N—H⋯O, C—H⋯N, and C—H⋯O) contribute to the formation of sheets in the crystal structure. []

      4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide

      • Compound Description: The crystal structure of this compound reveals two crystallographically independent molecules in the asymmetric unit, each featuring a pyrazole ring with specific dihedral angles relative to the attached fluorophenyl and chlorophenyl rings. [] Intermolecular hydrogen bonds (N—H⋯O, C—H⋯F, C—H⋯N, and C—H⋯O) contribute to the formation of a two-dimensional network in the crystal structure, further stabilized by a weak π–π interaction and C—H⋯π interactions. []

      N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

      • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist developed as a potential alternative to clopidogrel. [] It exhibits potent inhibition of ADP-induced platelet aggregation and demonstrates strong in vivo antiplatelet and antithrombotic activities. []

      1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

      • Compound Description: The crystal structure of this compound reveals the presence of an intramolecular C—H⋯N hydrogen bond, stabilizing the molecular structure. [] In the crystal, intermolecular C—H⋯O hydrogen bonds connect molecules into chains, while intermolecular C—H⋯F hydrogen bonds link neighboring chains into layers. []

      [BMIM]BF4 Mediated Multi-component Synthesis of Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

      • Compound Description: This compound series represents a pyrazolo-bridged quinolone scaffold. [] A one-pot, three-component reaction involving a pyrazole amine, a diketone, and a pyrazole-carbaldehyde in a green solvent system yields these derivatives. [] Compound 4d, a representative member of this series, exhibits promising cytotoxic activity against both DU145 and HeLa cancer cell lines with IC50 values of 8.5 and 8.9 µM, respectively. [] Molecular docking studies suggest that 4d exhibits good binding energy (-8.4 kcal/mol) to human checkpoint kinase 1. []

      4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones

      • Compound Description: This series of compounds is synthesized through a green and efficient four-component condensation reaction. [] The reaction involves the use of readily available starting materials, including phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and aryl aldehydes in acetic acid with sodium acetate as a base. []

      C16H20MnN10O8

      • Compound Description: This compound is a manganese(II) complex with a complex structure that has been determined through single-crystal X-ray diffraction. []

      5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate

      • Compound Description: The crystal structure of this compound reveals a near-planar pyrazole ring with two tolyl rings attached through sulfonyl groups. [] The dihedral angle between the two tolyl rings is 16.15°, while the pyrazole ring forms angles of 73.82° and 89.85° with them, respectively. [] Weak π–π interactions between tolyl groups and a C—H⋯π contact contribute to the formation of a three-dimensional network in the crystal structure. []

      N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

      • Compound Description: This compound, synthesized through a three-step procedure involving a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution, was evaluated for its inhibitory potency against specific kinases with a cysteine residue in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []

      Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

      • Compound Description: This series of pyrazole amide derivatives targets the tobacco mosaic virus (TMV) PC protein. [] Synthesized via the reaction of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, these compounds display varying degrees of in vivo and in vitro anti-TMV activity at a concentration of 500 μg/mL. [] Compound 3p exhibits the most potent activity compared to the standard drug ningnanmycin. [] Molecular docking studies reveal that the pyrazole amide moiety of these compounds interacts with the binding sites of TMV PC. []

      Synthesis and Biological Evaluation of novel R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

      • Compound Description: These novel pyrazole-based heterocycles are linked to a sugar moiety to generate a unique molecular framework. [] The synthesis involves reacting ethyl

      Properties

      Product Name

      (4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

      IUPAC Name

      (4-chloro-1-methylpyrazol-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

      Molecular Formula

      C20H22ClN5O

      Molecular Weight

      383.9 g/mol

      InChI

      InChI=1S/C20H22ClN5O/c1-13-4-3-5-15(10-13)16-11-22-23-18(16)14-6-8-26(9-7-14)20(27)19-17(21)12-25(2)24-19/h3-5,10-12,14H,6-9H2,1-2H3,(H,22,23)

      InChI Key

      BOKAHDYFYUWZKR-UHFFFAOYSA-N

      SMILES

      CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=NN(C=C4Cl)C

      Canonical SMILES

      CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=NN(C=C4Cl)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.